2,3-Epoxyheptanal

Description

Contextualizing the Significance of 2,3-Epoxyheptanal in Chemical and Biological Sciences

This compound is a bifunctional organic compound that has garnered interest in various scientific fields. Its utility is primarily derived from its unique molecular architecture, which incorporates both an epoxide and an aldehyde functional group. In the chemical industry, it is recognized as a valuable intermediate in the synthesis of other organic compounds. guidechem.com Notably, it plays a role in the production of flavors and fragrances, valued for imparting a fruity, citrus-like, and fatty aroma to a range of products. guidechem.comnih.govthegoodscentscompany.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound as a flavoring agent. nih.gov

The significance of epoxy aldehydes, the class of molecules to which this compound belongs, extends into biological sciences. Aldehydes, in general, are known to exhibit a wide range of biological activities, including antimicrobial and antioxidant properties. mdpi.com Furthermore, epoxides are a feature in some biologically active molecules and can be involved in metabolic processes. nih.govresearchgate.net Research into the oxidative cleavage of vegetable oil-derived epoxides to produce bio-based aldehydes highlights the intersection of epoxide and aldehyde chemistry in the context of green chemistry and biorenewable resources. rsc.org While specific research on the biological activities of this compound is limited in the provided context, the known reactivity of its constituent functional groups suggests a potential for interaction with biological systems, a common characteristic for molecules studied in chemical biology. aamc.orgmdpi.com

Structural Features and Inherent Reactivity of the Epoxyheptanal Moiety

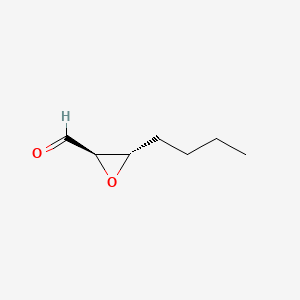

The chemical structure of this compound is defined by a seven-carbon chain where an aldehyde group is attached to a carbon that also forms part of a three-membered epoxide ring. ontosight.ai The molecular formula is C₇H₁₂O₂. guidechem.comontosight.ai The epoxide group, also known as an oxirane, is located at the 2 and 3 positions of the heptanal (B48729) chain. This structure contains two stereocenters, meaning it can exist in different stereoisomeric forms. ncats.io

The inherent reactivity of this compound is a direct consequence of its two functional groups:

Epoxide (Oxirane) Ring: The three-membered epoxy ring is characterized by significant ring strain due to its acute bond angles, which are substantially smaller than the ideal tetrahedral angle of 109.5°. spectroscopyonline.com This strain makes the ring susceptible to ring-opening reactions when attacked by nucleophiles. wikipedia.org This reaction can be catalyzed by either acids or bases. The presence of the adjacent aldehyde group can influence the regioselectivity of the ring-opening reaction.

Aldehyde Group: The aldehyde group contains a carbonyl (C=O) function, where the carbon atom is electrophilic. This makes it a target for nucleophilic addition reactions. mdpi.com Aldehydes can be readily oxidized to form carboxylic acids or reduced to form primary alcohols. mdpi.comaamc.org

The dual functionality of this compound makes it a versatile synthetic building block. The epoxide and aldehyde groups can react selectively under different conditions, allowing for a stepwise modification of the molecule. This reactivity is central to its use in organic synthesis for creating more complex molecular structures. guidechem.com The study of such bifunctional molecules is crucial for developing novel synthetic methodologies and understanding reaction mechanisms in organic chemistry.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | guidechem.comontosight.aincats.io |

| Molecular Weight | 128.17 g/mol | guidechem.comnih.gov |

| CAS Number | 58936-30-4 | guidechem.comrobinsonbrothers.uk |

| Appearance | Colorless to pale yellow liquid | nih.govthegoodscentscompany.com |

| Odor | Fatty, citrus, green | nih.govthegoodscentscompany.com |

| Physical Constant | Value | Conditions | Source(s) |

| Density | 0.938 - 0.948 g/cm³ | at 20°C | guidechem.comnih.gov |

| Refractive Index | 1.427 - 1.437 | at 20°C | guidechem.comnih.gov |

| Boiling Point | 60 °C | at 9 mmHg | thegoodscentscompany.com |

| Flash Point | 67.78 °C | thegoodscentscompany.com | |

| Solubility | Practically insoluble in water; Soluble in alcohol | nih.gov |

Structure

3D Structure

Properties

CAS No. |

104528-14-5 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(2R,3S)-3-butyloxirane-2-carbaldehyde |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-6-7(5-8)9-6/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |

InChI Key |

JSGLRFSEKUNPRD-BQBZGAKWSA-N |

Isomeric SMILES |

CCCC[C@H]1[C@@H](O1)C=O |

Canonical SMILES |

CCCCC1C(O1)C=O |

density |

0.938-0.948 (20º) |

physical_description |

Colourless to pale yellow liquid; fatty citrus aroma |

solubility |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Mechanistic Elucidation of 2,3 Epoxyheptanal Chemical Reactivity

Nucleophilic Ring-Opening Reactions of the Oxirane Ring

The three-membered oxirane ring of 2,3-Epoxyheptanal is characterized by significant ring strain, making it susceptible to ring-opening reactions when attacked by nucleophiles. chemistrysteps.com These reactions are a cornerstone of epoxide chemistry and generally proceed via an SN2 mechanism, which dictates the stereochemical outcome of the product. chemistrysteps.comnih.gov The regioselectivity of the attack—whether it occurs at the C-2 or C-3 position—is influenced by the reaction conditions and the nature of the nucleophile. nih.govahievran.edu.tr

Under basic or neutral conditions with a strong nucleophile, the reaction typically follows a standard SN2 pathway where the nucleophile attacks the sterically less hindered carbon atom. chemistrysteps.commasterorganicchemistry.com For this compound, the C-2 position is generally less sterically hindered than the C-3 position, which is adjacent to the butyl side chain. The attack results in the inversion of stereochemistry at the site of attack and the formation of an alkoxide, which is subsequently protonated to yield a 2-substituted-3-hydroxyheptanal. chemistrysteps.com

Conversely, under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. libretexts.org This protonation makes the epoxide carbons more electrophilic. The subsequent nucleophilic attack occurs at the carbon atom that can better stabilize a partial positive charge in the transition state (the more substituted carbon). libretexts.org This would favor attack at the C-3 position.

Reactivity with Nitrogen-Containing Nucleophiles (e.g., amines)

Nitrogen-containing compounds, particularly primary and secondary amines, are effective nucleophiles for opening the epoxide ring. polymerinnovationblog.comlibretexts.org The reaction mechanism involves the direct nucleophilic attack of the amine's lone pair of electrons on one of the epoxide carbons. polymerinnovationblog.com This process leads to the formation of amino alcohols, which are valuable synthetic intermediates. beilstein-journals.org

The reactivity of amines with epoxides is dependent on their structure:

Primary amines (R-NH₂) : Possess two reactive hydrogens and are highly reactive with epoxides, capable of reacting twice to form a secondary and then a tertiary amine. polymerinnovationblog.comresearchgate.net

Secondary amines (R₂-NH) : Have one active hydrogen and are less reactive than primary amines. polymerinnovationblog.com

Tertiary amines (R₃-N) : Lack an active hydrogen and are generally non-reactive as nucleophiles for ring-opening but can act as catalysts for the reaction. polymerinnovationblog.comresearchgate.net

The reaction between this compound and a primary amine would proceed via an SN2 attack, typically at the less substituted C-2 position, to yield a 2-amino-3-hydroxyheptanal. The resulting secondary amine can potentially react with another molecule of the epoxide. researchgate.net A specialized method for introducing a primary amine is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a nitrogen nucleophile to open the epoxide ring, followed by hydrolysis to release the primary amine. libretexts.org

Reactivity with Sulfur-Containing and Oxygen-Containing Nucleophiles

Sulfur and oxygen nucleophiles also readily react with epoxides. chemistrysteps.com Sulfur compounds, such as thiols (R-SH), are generally more nucleophilic than their oxygen counterparts (alcohols) and react efficiently to form thioethers. libretexts.orglibretexts.org The reaction of this compound with a thiol would lead to the formation of a 2-thio-3-hydroxyheptanal.

Oxygen-containing nucleophiles like hydroxide (B78521) ions (OH⁻) or alkoxides (RO⁻) attack the epoxide in a classic SN2 fashion. libretexts.org Under basic conditions, hydroxide attacks the less hindered carbon to form a 1,2-diol after protonation. libretexts.org Similarly, alcohols, in a process known as alcoholysis, can open the ring to form a 2-alkoxy-3-hydroxyheptanal. libretexts.org The reactivity of these nucleophiles is a fundamental aspect of epoxide chemistry. researchgate.net

Table 1: Reactivity of Nucleophiles with this compound Oxirane Ring

| Nucleophile Type | Example Nucleophile | Product with this compound (Attack at C-2) | General Reactivity Notes |

|---|---|---|---|

| Nitrogen | Primary Amine (RNH₂) | 2-(Alkylamino)-3-hydroxyheptanal | Highly reactive; can react further if excess epoxide is present. polymerinnovationblog.comresearchgate.net |

| Secondary Amine (R₂NH) | 2-(Dialkylamino)-3-hydroxyheptanal | Less reactive than primary amines. polymerinnovationblog.com | |

| Phthalimide Anion | 2-Phthalimido-3-hydroxyheptanal | Used in Gabriel synthesis to form primary amines after hydrolysis. libretexts.org | |

| Sulfur | Thiol (RSH) | 2-(Alkylthio)-3-hydroxyheptanal | Thiols are potent nucleophiles, more so than alcohols. libretexts.org |

| Oxygen | Hydroxide (OH⁻) | Heptane-1,2,3-triol (after reduction of aldehyde) | Forms a 1,2-diol. libretexts.org |

| Alcohol (ROH) | 2-Alkoxy-3-hydroxyheptanal | Reaction is known as alcoholysis; can be catalyzed by acid or base. libretexts.org |

Reactions Involving the Aldehyde Functional Group of this compound

The aldehyde functional group (-CHO) in this compound provides a second site for chemical reactions, primarily nucleophilic additions to the carbonyl carbon. wikipedia.orgpressbooks.pub These reactions are competitive with the epoxide ring-opening, and the reaction pathway can often be controlled by the choice of reagents and conditions.

Key reactions involving the aldehyde group include:

Reaction with Nitrogen Nucleophiles : Primary amines react with aldehydes to form imines (Schiff bases) through a reversible, acid-catalyzed reaction. libretexts.orglibretexts.org This reaction requires careful pH control, as excess acid will protonate the amine, rendering it non-nucleophilic. libretexts.org

Reaction with Oxygen Nucleophiles : Alcohols react with aldehydes in the presence of an acid catalyst to form hemiacetals and subsequently acetals. libretexts.org This reaction is also reversible.

Reaction with Sulfur Nucleophiles : Thiols can react with aldehydes to form thioacetals, which are sulfur analogs of acetals.

Bisulfite Addition : Aldehydes undergo a characteristic reaction with sodium bisulfite to form a crystalline adduct, which can be useful for purification. wikipedia.org

The presence of both the aldehyde and the epoxide allows for the possibility of intramolecular reactions if a nucleophile first reacts at one site, creating a new functional group that can then react with the other.

Theoretical and Computational Chemistry Approaches to Reaction Pathways

To fully understand the complex reactivity of a bifunctional molecule like this compound, theoretical and computational methods are invaluable. watoc2025.nocsic.esmdpi.com These approaches allow for the detailed exploration of reaction mechanisms, transition states, and energy profiles that are often difficult to determine experimentally. academie-sciences.frarxiv.org

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Mechanisms

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to study the electronic structure and energetics of molecules. nih.govmdpi.com For this compound, these methods can be applied to:

Determine Reaction Pathways : By mapping the potential energy surface, researchers can identify the most energetically favorable route for a reaction. google.com This includes locating the structures of reactants, transition states, and products.

Predict Regioselectivity : DFT calculations can determine the activation energies for nucleophilic attack at the C-2 versus the C-3 position of the epoxide ring. ahievran.edu.tr The pathway with the lower activation energy barrier is predicted to be the major one. mdpi.com

Analyze Electronic Effects : These methods provide insights into how the electron-withdrawing nature of the aldehyde group influences the reactivity of the adjacent epoxide ring.

DFT has become a standard tool for investigating reaction mechanisms in organic chemistry due to its balance of accuracy and computational cost. mdpi.comrsc.orgresearchgate.net

Table 2: Application of DFT to Study this compound Reactivity

| Computational Task | Information Obtained | Relevance to this compound |

|---|---|---|

| Geometry Optimization | Lowest energy structures of reactants, products, and intermediates. | Provides accurate 3D structures for all species in the reaction. |

| Transition State Search | Structure and energy of the transition state (the highest point on the reaction path). | Identifies the energy barrier (activation energy) for a reaction step. ahievran.edu.tr |

| Frequency Calculation | Vibrational frequencies, zero-point vibrational energy (ZPVE), and confirmation of minima and transition states. | Confirms that optimized structures are true energy minima or first-order saddle points. |

| Reaction Path Following | Connects a transition state to its corresponding reactant and product. | Verifies the complete reaction pathway. google.com |

Kinetic Modeling and Rate Coefficient Determination for Complex Systems

While DFT can elucidate individual reaction steps, kinetic modeling is required to understand the behavior of the entire reaction system over time, especially when multiple competing and consecutive reactions are occurring. fu-berlin.de This is particularly relevant for this compound due to its two reactive centers.

The process involves:

Mechanism Proposal : All plausible elementary reaction steps are identified, often guided by DFT calculations. findaphd.com

Rate Law Formulation : A set of coupled differential equations is written, where each equation describes the rate of change of concentration for a particular species. fu-berlin.depolymerinnovationblog.com

Rate Coefficient Determination : The rate coefficients (k) for each elementary step are required. These can be estimated using Transition State Theory (TST) combined with DFT-calculated activation energies, or determined by fitting the model to experimental data. uhasselt.bethescipub.com

For a system like the reaction of this compound with an amine, the model would have to account for the rate of nucleophilic attack at C-2, C-3, and the carbonyl carbon, as well as any subsequent reactions. By simulating this network, one can predict the product distribution under various conditions. researchgate.net

Formation and Role of 2,3 Epoxyheptanal in Lipid Oxidation Chemistry

Epoxide Formation as a Key Stage in Lipid Autoxidation

The autoxidation of lipids is a free-radical chain reaction that proceeds through initiation, propagation, and termination stages. A pivotal event within the propagation phase is the formation of hydroperoxides from unsaturated fatty acids. These primary oxidation products are relatively unstable and readily decompose to form a diverse array of secondary products, including epoxides. researchgate.net

Epoxide formation is now recognized as a significant, yet sometimes overlooked, pathway in lipid autoxidation. researchgate.net One of the proposed mechanisms for the formation of the epoxide ring involves the direct attack of a hydroperoxyl radical on a double bond within the fatty acid chain. This process leads to the formation of an oxirane ring, the characteristic three-membered ring of an epoxide, and an alkoxyl radical. aocs.org

Another significant pathway involves the decomposition of lipid hydroperoxides. For instance, the reaction of 13-hydroperoxy-9,11-octadecadienoic acid, a primary oxidation product of linoleic acid, can be catalyzed by metal ions or heat to form an alkoxyl radical. This radical can then undergo intramolecular cyclization, attacking an adjacent double bond to form an epoxy allylic radical, which subsequently leads to the formation of various epoxy compounds. nih.gov

Precursor Fatty Acids and Oxidative Pathways Leading to 2,3-Epoxyheptanal

The formation of this compound is intricately linked to the oxidative degradation of specific polyunsaturated fatty acids, most notably linoleic acid, an omega-6 fatty acid. Research indicates that heptanal (B48729), a related aldehyde, is a tertiary degradation product of linoleic acid, with its formation likely proceeding through an epoxy intermediate, strongly suggesting this compound as that key intermediate. nih.gov

The oxidative pathway leading to this compound from linoleic acid commences with the abstraction of a hydrogen atom from the C-11 position, a doubly allylic carbon, to form a pentadienyl radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can subsequently abstract a hydrogen atom to yield various hydroperoxide isomers. One of the major hydroperoxides formed from linoleic acid is 13-hydroperoxy-9,11-octadecadienoic acid.

The subsequent decomposition of this hydroperoxide is crucial for the formation of this compound. This decomposition can be initiated by factors such as heat or metal catalysts, leading to the formation of an alkoxyl radical. This highly reactive species can then undergo scission of the carbon-carbon bond between C-13 and C-14, a process that would ultimately lead to the formation of shorter-chain aldehydes. While the precise step-by-step mechanism for the formation of the C7 aldehyde, this compound, from the C18 linoleic acid hydroperoxide is complex and can involve several rearrangement and scission steps, the origin of the seven-carbon backbone of heptanal and its epoxy derivative is traced back to the cleavage of the C13-hydroperoxide of linoleic acid.

A parallel can be drawn from the well-documented formation of another lipid-derived epoxy aldehyde, 2,3-epoxy-4-hydroxynonanal, which is known to be a product of the peroxidation of omega-6 polyunsaturated fatty acids. nih.gov This analogous pathway strengthens the proposed origin of this compound from similar precursors.

Mechanistic Aspects of Secondary and Tertiary Product Formation from Lipid Epoxides

Lipid epoxides, including this compound, are not inert end-products of lipid oxidation. Their reactivity, stemming from the strained three-membered ether ring and the aldehyde functional group, allows them to participate in a variety of subsequent reactions, leading to the formation of a complex mixture of secondary and tertiary products.

One important reaction pathway for epoxyaldehydes is their interaction with other food components, such as amino acids. For example, 4,5-epoxy-2-alkenals, which share structural similarities with this compound, have been shown to participate in Strecker-type degradation reactions with amino acids. nih.gov This type of reaction can lead to the formation of Strecker aldehydes, which are potent aroma compounds, as well as other heterocyclic compounds like 2-alkylpyridines. nih.gov It is plausible that this compound can undergo similar reactions, contributing to the flavor and aroma profile of foods undergoing lipid oxidation.

Furthermore, the aldehyde group of this compound can undergo further oxidation to a carboxylic acid or be involved in aldol (B89426) condensation reactions. These reactions can lead to the formation of higher molecular weight compounds and contribute to the polymerization and thickening observed in highly oxidized fats and oils. nih.gov

The epoxide ring itself is susceptible to hydrolysis, which would open the ring to form a diol. This reaction can be acid-catalyzed and would result in the formation of 2,3-dihydroxyheptanal. The degradation of this compound can also lead to the formation of heptanal, a saturated aldehyde, which has been identified as a tertiary degradation product of linoleic acid. nih.gov The likely mechanism for this conversion involves the rearrangement and cleavage of the epoxy intermediate.

The table below summarizes the key reactants and resulting products in the formation and subsequent reactions of this compound.

| Reactant(s) | Resulting Product(s) | Reaction Type |

| Linoleic Acid + Oxygen | 13-Hydroperoxyoctadecadienoic Acid | Autoxidation (Primary) |

| 13-Hydroperoxyoctadecadienoic Acid | This compound | Decomposition/Scission |

| This compound + Amino Acids | Strecker Aldehydes, 2-Alkylpyridines | Strecker-type Degradation |

| This compound | Heptanal | Rearrangement/Cleavage |

| This compound + Water | 2,3-Dihydroxyheptanal | Hydrolysis |

| This compound | Higher molecular weight compounds | Aldol Condensation |

Biological Interactions and Cellular Effects of 2,3 Epoxyheptanal

Molecular Adduction with Cellular Constituents

Due to its electrophilic nature, 2,3-Epoxyheptanal can form covalent bonds with nucleophilic sites on cellular components, a process known as adduction. These reactions can alter the structure and function of essential biomolecules like proteins and nucleic acids.

Electrophilic compounds like this compound modify proteins through covalent adduction to nucleophilic amino acid residues. The primary targets within proteins are the side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (ε-amino group), which are potent nucleophiles at physiological pH. frontiersin.org

The reaction mechanisms typically involve:

Michael Addition: While not applicable to the saturated epoxide ring, the aldehyde group can participate in related reactions.

Schiff Base Formation: The aldehyde moiety of this compound can react with the primary amine groups of lysine residues to form a Schiff base (an imine). This adduct can be reversible but can also be stabilized through rearrangement or reduction.

Epoxide Ring-Opening: The strained three-membered epoxide ring is susceptible to nucleophilic attack by the side chains of cysteine, histidine, or lysine. This reaction results in the opening of the epoxide ring and the formation of a stable covalent bond between the compound and the protein.

These modifications can lead to alterations in protein conformation, loss of enzymatic activity, disruption of protein-protein interactions, and the formation of protein aggregates, ultimately contributing to cellular dysfunction. nih.gov

The identification and characterization of specific protein adducts are crucial for understanding the molecular basis of a compound's toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose. oregonstate.eduresearchgate.net

The general workflow for identifying this compound-protein adducts using LC-MS/MS involves several key steps:

Incubation: The protein of interest (or a complex cell lysate) is incubated with this compound under controlled conditions.

Proteolysis: The adducted proteins are enzymatically digested, typically with trypsin, into smaller peptides.

LC Separation: The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC), which separates peptides based on their physicochemical properties (e.g., hydrophobicity).

Mass Spectrometry Analysis: The separated peptides are ionized and introduced into a mass spectrometer. A full scan (MS1) measures the mass-to-charge ratio (m/z) of the intact peptides. Peptides that have been modified by this compound will exhibit a specific mass shift corresponding to the molecular weight of the compound (128.18 g/mol ).

Tandem MS (MS/MS) Fragmentation: The mass spectrometer isolates these modified peptides (precursor ions) and fragments them. The resulting fragment ions (product ions) provide sequence information. By analyzing the fragmentation pattern, the precise amino acid residue that has been adducted can be identified. oregonstate.edubiorxiv.org

This methodology allows for the unambiguous identification of the protein targets and the specific sites of modification. biorxiv.org

The bifunctional nature of epoxyaldehydes allows them to react with DNA, forming adducts that can be mutagenic. nih.gov Similar to its interactions with proteins, this compound can damage DNA through two primary mechanisms:

Reaction of the aldehyde group with the exocyclic amino groups of DNA bases (adenine, guanine, and cytosine) to form Schiff bases.

Reaction of the epoxide group , which can alkylate nucleophilic centers in the DNA bases, such as the N7 position of guanine.

These initial reactions can be followed by intramolecular rearrangements, leading to the formation of stable, cyclic DNA adducts known as etheno adducts. nih.gov For example, studies on the analogous compound 2,3-epoxy-4-hydroxynonanal have shown that it reacts extensively with adenine in DNA to form etheno adducts. nih.gov The formation of such adducts is significant because they can distort the DNA helix, interfere with DNA replication and transcription, and lead to mispairing during DNA synthesis, resulting in mutations. nih.govnih.gov

In Vitro Genotoxicity Assessment in Cellular Models

Genotoxicity assays are employed to assess a compound's potential to damage genetic material. In vitro cellular models provide a controlled environment to evaluate endpoints such as DNA strand breaks, chromosomal damage, and gene mutations.

Comet Assay (Single-Cell Gel Electrophoresis): The Comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells. nih.govneb.com Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. nih.gov21stcenturypathology.com

Below is an illustrative table representing typical data from a Comet assay for a genotoxic agent.

| Treatment Group | Concentration | % DNA in Tail (Mean ± SD) |

| Negative Control | 0 µM | 4.5 ± 1.2 |

| This compound | 10 µM | 15.2 ± 3.1 |

| This compound | 50 µM | 35.8 ± 4.5 |

| This compound | 100 µM | 58.1 ± 5.3 |

| Positive Control | (Known Genotoxin) | 65.4 ± 4.9 |

| Note: This data is illustrative for this compound and is intended to represent a typical dose-dependent increase in DNA damage observed for genotoxic compounds in the Comet assay. |

Micronucleus Assay: The in vitro micronucleus test detects chromosomal damage. nih.gov Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. nih.gov An increase in the frequency of micronucleated cells after exposure to a substance indicates that it may be a clastogen (causing chromosome breaks) or an aneugen (causing chromosome loss). researchgate.net

The following table shows representative data from a micronucleus assay.

| Treatment Group | Concentration | Frequency of Micronucleated Cells (%) |

| Negative Control | 0 µM | 1.1 |

| This compound | 10 µM | 2.5 |

| This compound | 50 µM | 5.8 |

| This compound | 100 µM | 12.4 |

| Positive Control | (Known Clastogen) | 15.2 |

| Note: This data is a representative example for this compound, illustrating a dose-dependent increase in chromosomal damage typical for genotoxic agents. |

Beyond the initial screening for DNA and chromosomal damage, more detailed analyses can characterize the mutagenic potential of a compound.

Chromosomal Aberration Test: This cytogenetic assay provides a direct visualization of structural changes in chromosomes. Cells are treated with the test compound, and metaphase chromosomes are examined microscopically for aberrations such as chromosome breaks, chromatid gaps, deletions, and rearrangements. An increased frequency of these aberrations is a clear indicator of clastogenic activity.

Gene Mutation Assays: These assays detect mutations at the gene level, such as point mutations or small insertions/deletions. A common example is the Ames test using bacteria, or more relevant for human cells, assays like the HPRT (hypoxanthine-guanine phosphoribosyltransferase) assay in mammalian cells. In these tests, a loss of enzyme function due to mutation allows cells to survive in a selective medium, and the number of surviving colonies reflects the mutation frequency.

These advanced assessments provide definitive evidence of a compound's ability to alter the genetic code, a key characteristic of many carcinogens.

Cellular Stress Response and Gene Expression Changes

Extensive literature searches did not yield specific studies detailing the cellular stress response or gene expression changes directly induced by this compound. Therefore, this section will discuss the well-established general mechanisms of cellular stress and gene expression alterations that are typically observed in response to chemically reactive compounds such as aldehydes and epoxides, which are functional groups present in this compound. It is important to note that the following information is based on the activities of similar compounds and not on direct research involving this compound.

Cells possess intricate and highly regulated systems to counteract stressful conditions, a phenomenon known as the cellular stress response. mdpi.com This response is crucial for maintaining cellular homeostasis and involves a variety of signaling pathways that lead to the altered expression of numerous genes. mdpi.comnih.gov Exposure to reactive chemical species can trigger several types of cellular stress, including oxidative stress and endoplasmic reticulum (ER) stress. nih.govnih.gov

General Cellular Stress Pathways

When cells are exposed to stressors, they activate specific transcriptional programs to maintain their function. mdpi.com Key cellular stress responses include:

Heat Shock Response (HSR): Activated by protein-damaging stresses, leading to the expression of heat shock proteins (HSPs) that act as molecular chaperones to refold or degrade damaged proteins. nih.govmdpi.com

Oxidative Stress Response: Triggered by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.com This leads to the upregulation of antioxidant enzymes. mdpi.com

Unfolded Protein Response (UPR): Initiated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. nih.govmdpi.com

Anticipated Gene Expression Changes

Based on the known effects of similar compounds, exposure to a reactive molecule like this compound would be expected to modulate the expression of genes involved in several key pathways. The following table summarizes some of the genes that are commonly regulated in response to cellular stress induced by reactive chemicals.

| Stress Response Pathway | Key Genes | Function of Gene Products | Expected Regulation |

| Oxidative Stress | Nrf2, HMOX1, SOD2, GPX3 | Transcription factor for antioxidant response, Heme oxygenase 1, Superoxide dismutase 2, Glutathione peroxidase 3 | Upregulation |

| Heat Shock Response | HSF1, HSP70, HSP90 | Heat shock transcription factor 1, Heat shock protein 70, Heat shock protein 90 | Upregulation |

| Unfolded Protein Response | ATF4, ATF6, IRE1, GRP78 | Activating transcription factor 4, Activating transcription factor 6, Inositol-requiring enzyme 1, Glucose-regulated protein 78 | Upregulation |

| DNA Damage Response | p53, GADD45 | Tumor suppressor, Growth arrest and DNA-damage-inducible protein | Upregulation |

This table is a generalized representation of cellular stress responses and is not based on experimental data for this compound.

Detailed Research Findings from Related Compounds

Studies on other alpha,beta-unsaturated aldehydes have demonstrated their ability to induce significant changes in gene expression. For instance, treatment of cells with such compounds often leads to the activation of the Nrf2 pathway, a master regulator of the antioxidant response. This activation results in the increased transcription of a battery of cytoprotective genes.

Similarly, the electrophilic nature of the epoxide group can lead to the adduction of cellular macromolecules, including proteins and DNA. This can cause protein misfolding, triggering the UPR, and DNA damage, activating the DNA damage response pathway. The UPR involves three main sensor proteins: IRE1, PERK, and ATF6, which, upon activation, initiate signaling cascades to restore ER homeostasis or, if the damage is too severe, trigger apoptosis. nih.gov

Advanced Analytical Methodologies for 2,3 Epoxyheptanal Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating 2,3-Epoxyheptanal from complex mixtures, a critical step for accurate identification and quantification. libretexts.orgrotachrom.com These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. rotachrom.com The choice between gas or liquid chromatography typically depends on the analyte's volatility and thermal stability.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. measurlabs.com In this method, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. restek.com

Research on similar epoxides and aldehydes demonstrates the effectiveness of GC-MS for their identification. diva-portal.orgshimadzu.com The gas chromatograph separates the components of the mixture, and the mass spectrometer serves as a highly specific detector, providing structural information by fragmenting the eluted molecules and analyzing the resulting mass-to-charge ratios. This dual system allows for both qualitative and quantitative analysis, even at trace levels. measurlabs.comrestek.com For complex samples, reliable chromatographic separation is essential to distinguish between isomers or compounds that may share similar ion transitions in the mass spectrometer. restek.comresearchgate.net

Table 1: Typical Parameters for GC-MS Analysis of Volatile Aldehydes and Epoxides

| Parameter | Description | Common Application/Setting |

|---|---|---|

| Column Type | The stationary phase dictates the separation mechanism. Low-polarity phases are common for general-purpose analysis of volatile compounds. | Rxi-5ms, DB-5, or similar non-polar to mid-polar columns. restek.com |

| Injection Mode | Split/Splitless injection is used to introduce a small, precise amount of the sample onto the column. | Splitless for trace analysis; Split for higher concentrations. |

| Temperature Program | A gradient temperature program is typically used to elute a wide range of compounds with different boiling points. | Initial oven temperature around 40-60°C, ramped up to 250-300°C. |

| Carrier Gas | An inert gas that carries the sample through the column. | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min). |

| MS Ionization | Electron Ionization (EI) is the most common method, creating characteristic fragmentation patterns. | Standard 70 eV electron energy. |

| MS Detection Mode | Full Scan mode detects all ions over a mass range, while Selected Ion Monitoring (SIM) focuses on specific ions for higher sensitivity. | Full Scan for identification; SIM for quantification of target analytes. shimadzu.com |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. torontech.com HPLC separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase. waters.com The separation is based on the analyte's affinity for the stationary versus the mobile phase. torontech.com

For a polar molecule like this compound, which contains both an epoxide and an aldehyde functional group, reversed-phase HPLC is a common approach. nih.govhelixchrom.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). helixchrom.comsielc.com Retention time can be controlled by adjusting the mobile phase composition and pH. helixchrom.com In some cases, derivatization may be employed to enhance detection sensitivity, especially for UV-Vis detectors, or to separate chiral isomers. google.com

Table 2: HPLC Approaches for the Analysis of Polar Organic Compounds

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Separation Mode | The type of interaction between the analyte and the stationary phase. | Reversed-Phase (RP): Most common, separates based on hydrophobicity. waters.comNormal-Phase (NP): Uses a polar stationary phase and non-polar mobile phase. waters.com |

| Stationary Phase (Column) | The solid packing material inside the column. | RP: Octadecyl (C18) or Octyl (C8) bonded silica. NP: Silica or cyano-bonded phases. |

| Mobile Phase | The solvent that carries the sample through the column. | RP: Mixtures of water/buffer and acetonitrile or methanol. NP: Mixtures of non-polar solvents like hexane (B92381) and a slightly more polar solvent like isopropanol. |

| Detector | The device used to detect the analyte as it elutes from the column. | UV-Vis: Detects compounds that absorb ultraviolet or visible light. ELSD/CAD: Universal detectors for non-volatile compounds. sielc.comMass Spectrometry (LC-MS): Provides high selectivity and structural information. |

Spectroscopic Characterization in Chemical Research

Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound. These methods involve the interaction of electromagnetic radiation with the sample to obtain a spectrum that provides information about its molecular structure and functional groups. mdpi.comaps.org

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for identifying the functional groups present in a molecule. preprints.org For this compound, an FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the aldehyde C-H stretch, the carbonyl (C=O) stretch, and the asymmetric and symmetric stretching of the C-O-C bonds of the epoxide ring. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the carbon-hydrogen framework, confirming the connectivity of atoms and the stereochemistry of the molecule. Ultraviolet-Visible (UV-Vis) spectroscopy could be used to study the n→π* electronic transition of the carbonyl group. mdpi.com

Table 3: Spectroscopic Data for Structural Elucidation of this compound

| Technique | Type of Information Obtained | Expected Signature for this compound |

|---|---|---|

| FT-IR Spectroscopy | Identification of functional groups. preprints.org | - C=O stretch (aldehyde): ~1720-1740 cm⁻¹

|

| ¹H NMR Spectroscopy | Information on the hydrogen environment and connectivity. | - Signal for the aldehyde proton (-CHO): ~9-10 ppm

|

| ¹³C NMR Spectroscopy | Information on the carbon skeleton of the molecule. | - Signal for the carbonyl carbon: ~190-200 ppm

|

| UV-Vis Spectroscopy | Information on electronic transitions. mdpi.com | - Weak absorption band for the n→π* transition of the carbonyl group. |

Application of Advanced Sensing and Detection Technologies in Analytical Chemistry

Modern analytical chemistry is increasingly employing advanced sensing technologies for the rapid and sensitive detection of chemical compounds. amphenol-sensors.comresearchgate.net For a volatile organic compound (VOC) like this compound, technologies such as electronic noses and chemoresistive sensors present significant potential. nih.govmdpi.com These sensors are often based on advanced functional materials, such as metal oxide semiconductors or conductive polymers, that exhibit a change in their electrical properties upon adsorption of analyte molecules. cnr.it

For example, a sensor array (electronic nose) could be trained to recognize the specific aroma profile of this compound, allowing for its rapid detection in applications like food quality control or environmental monitoring. cnr.it The development of miniaturized sensor platforms using microelectromechanical systems (MEMS) technology aims to reduce size, power consumption, and cost, making these advanced detection systems more accessible for real-time analysis. mdpi.comcnr.it

2,3 Epoxyheptanal in Academic Flavor Chemistry Studies

Contribution of 2,3-Epoxyheptanal to Aroma and Flavor Profiles

The sensory perception of this compound is concentration-dependent. Research on homologous trans-2,3-epoxyalkanals has shown that the odor quality can shift from grassy for compounds with six and seven carbon atoms to citrus-like or soapy for those with eight or more carbons. researchgate.netresearchgate.net Specifically for trans-2,3-epoxyalkanals with six and seven carbons, a grassy odor is noted. researchgate.net The odor thresholds for these compounds are quite low, typically in the range of 3-15 nanograms per liter in the air, indicating their potential to have a significant impact on aroma even at trace levels. researchgate.netresearchgate.net

Interactive Table: Aroma and Flavor Profile of this compound

| Property | Descriptor | Source |

|---|---|---|

| Aroma | Fatty, Citrus | nih.gov |

| FEMA Flavor Profile | Fruit | nih.gov |

| Odor Quality (trans-2,3-epoxyalkanals C6-C7) | Grassy | researchgate.netresearchgate.net |

Mechanistic Understanding of Flavor Compound Formation in Food Systems

The formation of this compound in food is primarily linked to the oxidation of unsaturated fatty acids, particularly linoleic acid. wikipedia.orgnih.gov Linoleic acid, a common polyunsaturated fatty acid in many food products, can undergo oxidation through enzymatic or non-enzymatic pathways. wikipedia.org This process, known as lipid peroxidation, generates a cascade of volatile and non-volatile compounds, including various aldehydes, ketones, and epoxides that contribute to both desirable and undesirable flavors. researchgate.netresearchgate.net

The mechanism involves the formation of hydroperoxides as primary oxidation products. These hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including this compound. Specifically, certain cytochrome P450 enzymes can catalyze the oxidation of linoleic acid to its epoxide forms, such as vernolic acid (12,13-epoxide) and coronaric acid (9,10-epoxide). wikipedia.orgnih.gov Further reactions and rearrangements of these and other intermediates can lead to the formation of shorter-chain epoxy-aldehydes like this compound. The metabolism of conjugated linoleic acid (CLA), which is produced in the rumen of animals and found in dairy and meat, also involves elongation and desaturation processes that could potentially lead to similar oxidized products. nih.gov

Influence of Food Processing and Storage on this compound and Overall Flavor Stability

Food processing and storage conditions play a critical role in the formation and stability of flavor compounds like this compound. betterhealth.vic.gov.aunih.gov Thermal processes such as cooking, baking, and frying can accelerate lipid oxidation reactions, leading to an increased generation of volatile compounds. nih.gov The specific cooking method can significantly impact the resulting flavor profile. For instance, stewing beef has been shown to produce higher levels of certain lipid oxidation products compared to roasting. mdpi.com

Conversely, some processing methods aim to minimize these oxidative changes. High-pressure processing, for example, can be used to preserve foods without the high heat that degrades vitamins and alters flavor. betterhealth.vic.gov.au Dehydration can concentrate some nutrients but may lead to the loss of others and make the food more energy-dense. betterhealth.vic.gov.au

The stability of flavor compounds during storage is also a major concern for the food industry. routledge.com Factors such as temperature, light, and oxygen exposure can all influence the rate of lipid oxidation and, consequently, the concentration of this compound. nih.gov Freezing can slow down microbial activity and some chemical reactions, but changes can still occur over long-term storage. mdpi.com For example, drip loss in frozen products can be influenced by the freezing rate, with faster freezing generally leading to less damage. mdpi.com The choice of packaging material is also crucial in controlling the food's exposure to oxygen and light, thereby influencing the stability of sensitive flavor compounds. mdpi.com

Interactive Table: Factors Influencing this compound Levels in Food

| Factor | Influence on this compound and Flavor | Source |

|---|---|---|

| Thermal Processing (e.g., frying, baking) | Accelerates lipid oxidation, potentially increasing formation. | nih.gov |

| High-Pressure Processing | Minimizes heat-related degradation and flavor changes. | betterhealth.vic.gov.au |

| Storage Temperature | Lower temperatures generally slow down oxidative reactions. | mdpi.com |

| Oxygen Exposure | Promotes lipid oxidation, leading to formation. | nih.gov |

| Packaging | Can limit exposure to oxygen and light, enhancing stability. | mdpi.com |

Atmospheric Chemistry of Epoxides and Environmental Implications

Atmospheric Lifetimes and Removal Processes of Volatile Epoxides

The persistence of a volatile organic compound (VOC) in the atmosphere is determined by its atmospheric lifetime, which is dictated by various removal processes. For volatile epoxides, the primary removal pathway is gas-phase reaction with atmospheric oxidants.

The principal sink for epoxides in the troposphere is their reaction with the hydroxyl (OH) radical. copernicus.org Photolysis and deposition to surfaces are generally considered minor loss processes for most volatile epoxides. d-nb.info The atmospheric lifetime (τ) of an epoxide with respect to its reaction with OH radicals can be calculated using the rate coefficient (k_OH) for the reaction and the average atmospheric concentration of OH radicals ([OH]). The formula is:

τ = 1 / (k_OH * [OH])

Assuming a global average 24-hour OH radical concentration of approximately 1.0 x 10⁶ molecules cm⁻³, the lifetimes of various epoxides can be estimated. While the specific rate constant for 2,3-Epoxyheptanal is not documented in the provided sources, data for analogous compounds like 1,2-epoxyhexane (B74757) and various epoxybutanes provide insight into its likely persistence. For instance, the calculated atmospheric lifetime for 1,2-epoxyhexane against OH radicals is approximately 2 days. d-nb.info In contrast, reactions with other atmospheric species like chlorine atoms are generally a much slower removal process, with calculated lifetimes ranging from 21 to 73 days, making them less significant under typical atmospheric conditions. copernicus.org

| Compound | k_OH (cm³ molecule⁻¹ s⁻¹) at ~298 K | Estimated Atmospheric Lifetime (τ_OH) |

|---|---|---|

| 1,2-Epoxybutane | 1.98 x 10⁻¹² d-nb.info | ~5.8 days |

| cis-2,3-Epoxybutane | 1.50 x 10⁻¹² d-nb.info | ~7.7 days |

| trans-2,3-Epoxybutane | 1.81 x 10⁻¹² d-nb.info | ~6.4 days |

| 1,2-Epoxyhexane | 5.77 x 10⁻¹² d-nb.info | ~2.0 days |

| Cyclohexene oxide | 5.93 x 10⁻¹² d-nb.info | ~1.9 days |

Note: Lifetimes are calculated assuming a 24-hour average [OH] of 1.0 x 10⁶ molecules cm⁻³. Actual lifetimes will vary with local OH concentrations.

Gas-Phase Oxidation Reactions Initiated by Atmospheric Radicals (e.g., OH radicals)

The dominant gas-phase loss process for volatile epoxides is initiated by the hydroxyl (OH) radical. copernicus.orgd-nb.info The reaction proceeds primarily through hydrogen abstraction from the C-H bonds of the molecule, leading to the formation of an alkyl radical and a water molecule. nih.gov

For a compound like this compound, there are multiple sites for H-abstraction. Computational studies on smaller epoxybutanes show that abstraction from the -CH2 groups (β-position to the ring) is often the dominant channel. nih.govcopernicus.org The subsequent reaction of the resulting organic radical with molecular oxygen (O₂) initiates a cascade of reactions that can lead to the formation of various oxygenated products.

The rate coefficients for these reactions are crucial for determining atmospheric lifetimes. Kinetic studies have determined these rates for a variety of epoxides at room temperature (~298 K). d-nb.infocopernicus.org These experimentally determined values are essential for the accuracy of atmospheric chemical models.

| Epoxide Compound | k_OH (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 1,2-Epoxybutane | 1.98 ± 0.29 | copernicus.org |

| cis-2,3-Epoxybutane | 1.50 ± 0.28 | copernicus.org |

| trans-2,3-Epoxybutane | 1.81 ± 0.33 | copernicus.org |

| 1,2-Epoxyhexane | 5.77 ± 0.83 | copernicus.org |

| Cyclohexene oxide | 5.93 ± 1.13 | copernicus.org |

The rate constant for 1,2-epoxyhexane (5.77 x 10⁻¹² cm³ molecule⁻¹ s⁻¹) is a reasonable proxy for estimating the reactivity of this compound, suggesting that it is a relatively reactive VOC. d-nb.infocopernicus.org

Modeling Atmospheric Transformations and Product Formation

Atmospheric chemical models, such as the Master Chemical Mechanism (MCM) and global 3-D models like GEOS-Chem and IMPACT, are used to simulate the complex transformations of epoxides. copernicus.orgcopernicus.orgresearchgate.net These models incorporate kinetic data to predict the formation of secondary products. A significant finding from both laboratory studies and modeling is that epoxides are important precursors to the formation of secondary organic aerosol (SOA). copernicus.orgcopernicus.orgpnas.org

The oxidation of epoxides leads to lower volatility products that can partition from the gas phase to the particle phase. acs.org This process is particularly enhanced by the reactive uptake of epoxides onto existing aqueous aerosols and cloud droplets. copernicus.org The acidity of these aerosols plays a critical role; acid-catalyzed ring-opening reactions of the epoxide group can significantly enhance SOA formation. acs.orgacs.org

For example, models updated to include epoxide pathways have shown improved predictions for key isoprene-derived SOA tracers like 2-methyltetrols. acs.org Global models estimate that SOA production from epoxides is substantial, with isoprene-derived epoxides alone contributing nearly 100 teragrams of carbon per year to the atmosphere, a fraction of which forms SOA. copernicus.orgnih.gov Modeling studies indicate that this chemistry is a significant source of organic carbon, particularly in the lower atmosphere where biogenic and anthropogenic emissions mix. acs.org

Environmental Fate of Degradation Products

The degradation products of volatile epoxides are typically more oxidized and less volatile than the parent compound. A primary fate of these products is the formation of secondary organic aerosol (SOA), which has implications for air quality and climate. copernicus.orgcopernicus.org

Once formed, the organic radicals from the initial OH attack react with O₂ to form peroxy radicals (RO₂). In the presence of nitrogen oxides (NOx), these RO₂ radicals can react to form a variety of stable products, including organic nitrates and more highly oxygenated compounds. pnas.org Under low-NOx conditions, common in pristine environments, RO₂ radicals can undergo other reactions, including self-reaction or reaction with the hydroperoxyl radical (HO₂). researchgate.net

The products of these subsequent reactions, such as multifunctional hydroperoxides, alcohols, and carboxylic acids, have lower vapor pressures. nih.gov This allows them to condense onto existing aerosol particles or even form new particles. Once in the particle phase, they can undergo further chemical reactions. For example, the acid-catalyzed reaction of epoxides with sulfate (B86663) on aerosol particles can lead to the formation of organosulfates, which are commonly observed components of atmospheric aerosols. acs.orgresearchgate.net

Ultimately, these SOA particles are removed from the atmosphere through wet deposition (rainout) or dry deposition. nih.gov However, some degradation pathways can lead to more stable, volatile products like acetone (B3395972) or CO, which have much longer atmospheric lifetimes. nih.gov Furthermore, theoretical studies on the degradation of epoxybutane isomers suggest that subsequent reactions in the presence of O₂ and NO can lead to various end products, including some classified as harmful. nih.gov The environmental fate of heptachlor (B41519) epoxide, a persistent and bioaccumulative pesticide, is well-documented to involve strong adsorption to soils and sediments, though its atmospheric pathways are less analogous to volatile epoxides. nih.govepa.govccme.ca

Concluding Remarks and Future Academic Research Perspectives on 2,3 Epoxyheptanal

Emerging Research Areas and Unexplored Facets

Future research should prioritize a thorough toxicological profiling of 2,3-Epoxyheptanal. This includes detailed studies on its genotoxicity, cytotoxicity, and potential for long-term adverse health effects. Given its epoxide functional group, a class of compounds known for potential reactivity with biological macromolecules, understanding its metabolic fate is paramount. Key research questions include identifying the metabolic pathways, the enzymes involved, and the nature of any resulting metabolites.

Methodological Advancements for Comprehensive Studies

To address the existing data gaps for this compound, future studies must leverage advanced analytical and toxicological methodologies. The development and validation of highly sensitive and specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), are essential for accurately quantifying this compound and its metabolites in complex biological and food matrices.

In the realm of toxicology, the application of high-throughput screening (HTS) assays and in vitro models, such as organ-on-a-chip technology, can provide valuable preliminary data on its potential toxicity and mechanism of action. These modern techniques can help prioritize endpoints for more extensive in vivo studies, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Furthermore, the use of "omics" technologies, including genomics, proteomics, and metabolomics, can offer a systems-level understanding of the biological response to this compound exposure. These methodologies can help identify novel biomarkers of exposure and effect, providing deeper insights into its mode of action and potential health implications. Isotope labeling studies would also be invaluable in tracing the metabolic fate of the compound within a biological system.

Interdisciplinary Research Opportunities

The comprehensive evaluation of this compound necessitates a collaborative, interdisciplinary approach. There are significant opportunities for researchers from diverse fields to contribute to a more holistic understanding of this compound.

Food Chemistry and Toxicology: Joint investigations are needed to correlate the chemical behavior of this compound in food systems with its biological activity and potential toxicity. This includes studying the impact of food processing on its chemical structure and subsequent toxicological profile.

Computational Chemistry and Toxicology: The use of in silico methods, such as quantitative structure-activity relationship (QSAR) modeling, can help predict the toxicological properties of this compound and its metabolites. This computational approach can guide experimental designs and reduce reliance on animal testing.

Sensory Science and Analytical Chemistry: Collaborative studies can elucidate the relationship between the instrumental analysis of this compound in food products and its perceived sensory attributes. This can lead to a better understanding of its role in food flavor and consumer acceptance.

Materials Science and Food Technology: Research into encapsulation or other delivery systems for flavoring agents like this compound could enhance its stability and control its release in food products, opening up new avenues for its application in the food industry.

By fostering these interdisciplinary collaborations, the scientific community can effectively address the current knowledge gaps and provide the necessary data for a thorough risk assessment of this compound, ensuring its safe use as a flavoring agent.

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for all syntheses; monitor airborne concentrations with PID detectors.

- Emergency response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

How can researchers validate the absence of dimerization or oligomerization in stored this compound samples?

Advanced Research Question

- Stability testing : Monitor samples via size-exclusion chromatography (SEC) over time.

- Temperature control : Store at -20°C under inert gas (argon).

- Accelerated aging : Use Arrhenius plots to predict shelf life under stress conditions (e.g., 40°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.